molecular formula C6H15Cl2N3 B6261426 2-aminocyclopentane-1-carboximidamide dihydrochloride CAS No. 1803566-74-6

2-aminocyclopentane-1-carboximidamide dihydrochloride

Cat. No.: B6261426
CAS No.: 1803566-74-6
M. Wt: 200.1
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Description

2-Aminocyclopentane-1-carboximidamide dihydrochloride is a synthetic compound with the molecular formula C6H15Cl2N3 and a molecular weight of 200.1 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminocyclopentane-1-carboximidamide dihydrochloride typically involves the reaction of cyclopentanone with ammonia and cyanamide under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Aminocyclopentane-1-carboximidamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or alkoxides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitriles, while reduction can produce various amines.

Scientific Research Applications

2-Aminocyclopentane-1-carboximidamide dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for specific diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-aminocyclopentane-1-carboximidamide dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. By activating AMPK, the compound influences various metabolic pathways, leading to effects such as increased glucose uptake and fatty acid oxidation.

Comparison with Similar Compounds

Similar Compounds

    1-Aminocyclopentane-1-carboximidamide dihydrochloride: Similar in structure but with different functional groups.

    Cyclopentane derivatives: Compounds with similar cyclopentane rings but varying substituents.

Uniqueness

2-Aminocyclopentane-1-carboximidamide dihydrochloride stands out due to its specific functional groups and unique properties, making it valuable for targeted research and applications.

Properties

CAS No.

1803566-74-6

Molecular Formula

C6H15Cl2N3

Molecular Weight

200.1

Purity

95

Origin of Product

United States

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